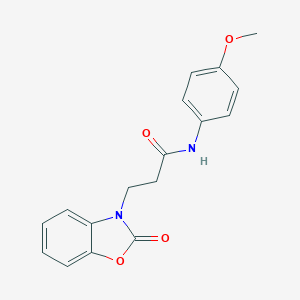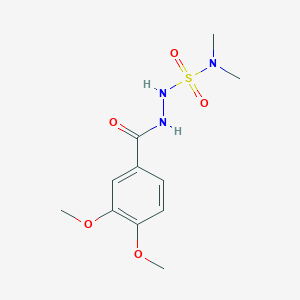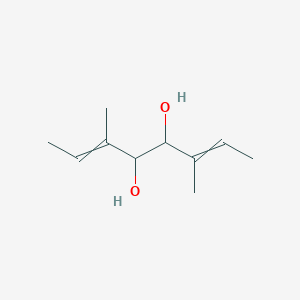
3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine, commonly known as DBCO-NHS ester, is a chemical compound used in scientific research for bioconjugation and labeling of biomolecules. It is a heterobifunctional reagent that contains both an N-hydroxysuccinimide (NHS) ester and a cyclooctyne group. The NHS ester reacts with primary amines on biomolecules, while the cyclooctyne group reacts with azides in the presence of a copper catalyst. This allows for the site-specific labeling and modification of biomolecules.
Mechanism of Action
The mechanism of action of DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester involves the reaction of the 3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester with primary amines on biomolecules, forming a stable amide bond. The cyclooctyne group then reacts with azides in the presence of a copper catalyst, forming a triazole linkage. This allows for the site-specific labeling and modification of biomolecules.
Biochemical and Physiological Effects:
DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester has no known biochemical or physiological effects as it is used solely for labeling and modification of biomolecules in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester in lab experiments include its high reactivity and specificity for primary amines, allowing for site-specific labeling and modification of biomolecules. It also has a long shelf life and is stable in a wide range of pH and temperature conditions. However, the limitations of using DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester include the requirement for a copper catalyst for the cyclooctyne-azide reaction, which can be toxic to cells. It also requires careful optimization of reaction conditions to avoid non-specific labeling.
Future Directions
For the use of DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester in scientific research include the development of new bioconjugation strategies and the optimization of labeling and modification protocols. It also has potential applications in the development of targeted drug delivery systems and the study of protein-protein interactions. Further research is needed to fully explore the potential of DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester in these areas.
Synthesis Methods
DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the synthesis of 2,5-dibromothiophene, which is then converted to 2,5-dibromo-3-thiophenecarboxaldehyde. This aldehyde is then reacted with N,N-dimethyl-1,3-propanediamine to form the DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester.
Scientific Research Applications
DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester has a wide range of applications in scientific research. It is commonly used for bioconjugation and labeling of biomolecules such as proteins, peptides, and nucleic acids. This allows for the visualization and tracking of biomolecules in cells and tissues. DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester has also been used for the development of biosensors and drug delivery systems.
properties
CAS RN |
14942-31-5 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(3E)-N,N-dimethyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine |
InChI |
InChI=1S/C18H21NS/c1-19(2)12-5-8-16-15-7-4-3-6-14(15)9-10-18-17(16)11-13-20-18/h3-4,6-8,11,13H,5,9-10,12H2,1-2H3/b16-8+ |
InChI Key |
ZDYPMKZEUSYJQI-LZYBPNLTSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(CCC3=CC=CC=C31)SC=C2 |
SMILES |
CN(C)CCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CN(C)CCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)




![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)

![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)
![[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B228139.png)
